An In-Depth Technical Guide to 9-cis,13-cis-Retinol-d5
An In-Depth Technical Guide to 9-cis,13-cis-Retinol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 9-cis,13-cis-Retinol-d5, a deuterated isotopologue of retinol. It is primarily intended for use as an internal standard in analytical applications, particularly for the quantification of 9-cis-retinol and its related isomers in various biological matrices using mass spectrometry.
Core Chemical and Physical Properties
9-cis,13-cis-Retinol-d5 is a synthetic, stable isotope-labeled form of retinol. The deuterium labels provide a distinct mass difference from the endogenous analyte, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] The use of a deuterated internal standard is crucial as it closely mimics the chemical and physical behavior of the analyte during sample extraction, derivatization, and ionization, thus correcting for matrix effects and improving the accuracy and precision of quantification.[3][4]
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₅D₅O | [5] |
| Molecular Weight | 291.48 g/mol | [5] |
| Synonyms | (9-cis,13-cis)-Retinol-d5, 9,13-Di-cis-retinol-d5 | [5][6] |
| CAS Number | Not widely available; associated with its unlabeled form: 29444-25-5 | [6] |
| Appearance | Likely a solid, specific appearance to be determined by supplier | [2] |
| Purity | Typically >98% | [2] |
| Storage Conditions | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | [2] |
Applications and Commercial Availability
The primary application of 9-cis,13-cis-Retinol-d5 is as an internal standard for the precise quantification of 9-cis-retinol in biological samples such as plasma and serum.[1][2] This is particularly important in research areas involving vitamin A metabolism, drug development, and clinical diagnostics where accurate measurement of retinoid isomers is critical.
| Application | Description | Suppliers |
| Internal Standard for Mass Spectrometry | Used for the quantification of 9-cis-retinol by LC-MS or GC-MS. | Clearsynth, US Biological Life Sciences |
| Research and Development | A useful research chemical for a range of applications in drug development and metabolic studies. | Clearsynth |
Hypothetical Synthetic Pathway
Experimental Protocol: Quantification of 9-cis-Retinol in Human Plasma using LC-MS/MS
This section outlines a representative protocol for the quantification of 9-cis-retinol in human plasma using 9-cis,13-cis-Retinol-d5 as an internal standard. This method is based on established principles for retinoid analysis by LC-MS/MS.[3][7][8]
1. Materials and Reagents
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9-cis-Retinol analytical standard
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9-cis,13-cis-Retinol-d5 internal standard (IS)
-
Human plasma (collected with anticoagulant, e.g., EDTA)
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Hexane, HPLC grade
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Formic acid, LC-MS grade
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Ultrapure water
2. Standard and Internal Standard Preparation
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Prepare stock solutions of 9-cis-retinol and 9-cis,13-cis-Retinol-d5 in ethanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the 9-cis-retinol stock solution with ethanol to create calibration standards.
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Prepare a working internal standard solution of 9-cis,13-cis-Retinol-d5 in ethanol.
3. Sample Preparation (Liquid-Liquid Extraction)
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To 200 µL of human plasma in a glass tube, add 20 µL of the working internal standard solution.
-
Add 500 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of hexane and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).
4. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol with 0.1% formic acid.
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Gradient: Start with a suitable percentage of mobile phase B, and ramp up to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for both 9-cis-retinol and 9-cis,13-cis-Retinol-d5. The exact m/z values will depend on the specific adducts formed.
-
5. Data Analysis
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Construct a calibration curve by plotting the peak area ratio of 9-cis-retinol to 9-cis,13-cis-Retinol-d5 against the concentration of the calibration standards.
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Determine the concentration of 9-cis-retinol in the plasma samples by interpolating their peak area ratios from the calibration curve.
Analytical Workflow Diagram
The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. clearsynth.com [clearsynth.com]
- 6. cis retinol suppliers USA [americanchemicalsuppliers.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
